Cas no 1805127-24-5 (4-Cyano-3,5-dibromobenzoic acid)

4-Cyano-3,5-dibromobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-3,5-dibromobenzoic acid
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- Inchi: 1S/C8H3Br2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13)
- InChI Key: MOQWSXPSOFTCFU-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=C(C=C(C(=O)O)C=1)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 248
- XLogP3: 2.5
- Topological Polar Surface Area: 61.1
4-Cyano-3,5-dibromobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013020517-1g |
4-Cyano-3,5-dibromobenzoic acid |
1805127-24-5 | 97% | 1g |
1,549.60 USD | 2021-06-24 | |
Alichem | A013020517-500mg |
4-Cyano-3,5-dibromobenzoic acid |
1805127-24-5 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
Alichem | A013020517-250mg |
4-Cyano-3,5-dibromobenzoic acid |
1805127-24-5 | 97% | 250mg |
480.00 USD | 2021-06-24 |
4-Cyano-3,5-dibromobenzoic acid Related Literature
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 4-Cyano-3,5-dibromobenzoic acid
Introduction to 4-Cyano-3,5-dibromobenzoic Acid (CAS No. 1805127-24-5)
4-Cyano-3,5-dibromobenzoic acid, identified by its CAS number 1805127-24-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its cyano and brominated substituents on a benzoic acid backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 4-Cyano-3,5-dibromobenzoic acid consists of a benzene ring substituted with a cyano group at the 4-position and bromine atoms at the 3- and 5-positions. This specific arrangement imparts distinct reactivity and functionality, making it a versatile building block for medicinal chemists. The presence of the cyano group enhances the electrophilicity of the aromatic ring, while the bromine atoms provide handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
In recent years, the demand for novel heterocyclic compounds has surged due to their potential applications in drug discovery. 4-Cyano-3,5-dibromobenzoic acid fits well within this trend, as it can be readily transformed into more complex structures through various chemical transformations. For instance, the cyano group can be reduced to an amine or converted into an ester, while the bromine atoms can be displaced by nucleophiles to introduce new substituents.
One of the most compelling aspects of 4-Cyano-3,5-dibromobenzoic acid is its utility in the synthesis of pharmacologically active compounds. Researchers have leveraged its structural features to develop molecules with potential therapeutic applications in areas such as oncology, inflammation, and central nervous system disorders. The compound’s ability to serve as a precursor for diverse scaffolds has made it a focal point in academic and industrial research.
Recent studies have highlighted the role of brominated benzoic acids in medicinal chemistry. These derivatives often exhibit enhanced binding affinity and selectivity when incorporated into drug candidates. The electron-withdrawing nature of the cyano group further contributes to the optimization of pharmacokinetic properties, such as solubility and metabolic stability. Consequently, 4-Cyano-3,5-dibromobenzoic acid has been explored in several high-throughput screening campaigns aimed at identifying novel lead compounds.
The synthesis of 4-Cyano-3,5-dibromobenzoic acid typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the bromination of benzoic acid derivatives followed by cyanation. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible to researchers worldwide. Techniques such as flow chemistry and catalytic processes have been employed to improve yields and reduce reaction times.
In addition to its synthetic utility, 4-Cyano-3,5-dibromobenzoic acid has been investigated for its potential role in material science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors and light-emitting materials. The ability to tune its electronic properties through substitution patterns offers exciting possibilities for innovation in this field.
The growing interest in green chemistry has also influenced the research surrounding 4-Cyano-3,5-dibromobenzoic acid. Efforts are underway to develop more environmentally benign synthetic routes that minimize waste and reduce reliance on hazardous reagents. These initiatives align with broader industry goals to promote sustainable practices in chemical manufacturing.
The future prospects for 4-Cyano-3,5-dibromobenzoic acid are promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of molecular interactions continues to evolve, this compound is likely to remain a cornerstone in the development of innovative chemical solutions across multiple disciplines.
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